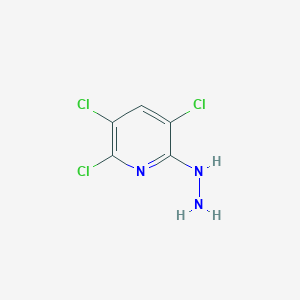

2,3,5-Trichloro-6-hydrazinylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,5-Trichloro-6-hydrazinylpyridine is a chemical compound that is part of the pyridine family, characterized by the presence of a hydrazine functional group attached to a pyridine ring which is further substituted with chlorine atoms. The compound is of interest due to its potential as a precursor in various chemical syntheses and its possible applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves the substitution of functional groups onto the pyridine ring. For instance, the synthesis of functionalized bi- and terpyridines can be achieved through a synthetic route involving the reaction of hydrazones with pyridine aldehydes, followed by oxidation and further functionalization through nucleophilic aromatic substitution . Similarly, 2-hydrazino-3,4,6-trichloro-5-cyanopyridine can react with diazomethane to form a betaine system, indicating the reactivity of the hydrazine group in such compounds . Moreover, the synthesis of 2-hydrazino-3-aminopyridine derivatives can be achieved through reactions with carbon disulfide under varying conditions .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and diverse. For example, the structure of the betaine system formed from 2-hydrazino-3,4,6-trichloro-5-cyanopyridine has been established by X-ray diffraction, and its electronic structure has been calculated using the CNDO/3 method . The study of concomitant polymorphic forms of a related compound, 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, reveals the importance of molecular conformation and crystal structure in determining the stability of such compounds .

Chemical Reactions Analysis

The reactivity of pyridine derivatives with the hydrazine functional group is notable in various chemical reactions. For instance, 2-chloro-3-cyanopyridines can undergo nucleophilic substitution reactions with hydrazine hydrate to yield hydrazinopyridines . The versatility of these reactions allows for the synthesis of a wide range of compounds, which can be further modified to produce desired chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. For example, the synthesis and structural analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile reveal differences in hydrogen bonding and structural features compared to other cyano- and nitro-pyridines . These properties are crucial for understanding the behavior of such compounds in different environments and can affect their solubility, stability, and reactivity.

Applications De Recherche Scientifique

Synthesis and Structural Studies

- Betaine System Synthesis : 2-hydrazino-3,4,6-trichloro-5-cyanopyridine reacts with diazomethane to form a betaine system, which has been analyzed using x-ray diffraction and electronic structure calculations (Kartsev et al., 1994).

Reaction Patterns and Cyclization

- Cyclization Patterns : Hydrazones formed from substituted 2-hydrazinylpyridines exhibit different cyclization types depending on substitution, leading to derivatives like pyrido[2,1-c][1,2,4]triazinone (Cheurfa et al., 2016).

Polymorphic Forms

- Polymorphism in Compounds : The dipharmacophore compound 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole shows two polymorphs with distinct crystal structures and interactions, differing in density and lattice energy (Shishkina et al., 2020).

Catalytic Applications

- Transition Metal Complex Catalysis : Compounds like 2,2':6',2''-terpyridine (tpy) are used in catalysis for a variety of reactions, including artificial photosynthesis and biochemical transformations (Winter et al., 2011).

Chemoselective Reactions

- Chemoselective Sonogashira Reactions : 4-Bromo-2,3,5-trichloro-6-iodopyridine has been explored in Sonogashira reactions, leading to mono-, di-, tri-, and pentaalkynylated pyridines with notable fluorescence properties (Rivera et al., 2019).

Deprotonation and Functionalization

- Deprotonation and Functionalization : Studies on deprotonation of compounds like 2,3,5-trichloropyridine demonstrate selective introduction of functional groups, providing new possibilities for pharmaceutical research (Bobbio & Schlosser, 2001).

Propriétés

IUPAC Name |

(3,5,6-trichloropyridin-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl3N3/c6-2-1-3(7)5(11-9)10-4(2)8/h1H,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDHBHJIGGAHPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)NN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392374 |

Source

|

| Record name | 2,3,5-Trichloro-6-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Trichloro-6-hydrazinylpyridine | |

CAS RN |

55933-94-3 |

Source

|

| Record name | 2,3,5-Trichloro-6-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxaspiro[4.4]nonane-1,3-dione](/img/structure/B1273293.png)

![2-[(4-Bromophenyl)methyl]-1,3-dioxolane](/img/structure/B1273307.png)